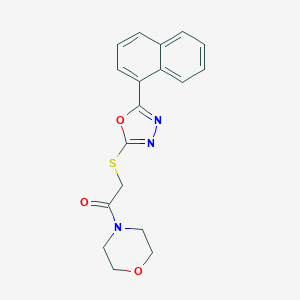
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfide derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms.
Mecanismo De Acción
The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It may also modulate various signaling pathways involved in cancer development and progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has been reported to exhibit several biochemical and physiological effects. It has shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It also exhibits potent anti-cancer and anti-inflammatory activities, making it a promising candidate for further research. However, the limitations of the compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Several future directions can be explored for 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide. One potential direction is to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another direction is to explore its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes. Additionally, the compound's potential toxicity and pharmacokinetic properties can be further investigated to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 5-(1-naphthyl)-1,3,4-oxadiazol-2-amine with 2-chloroethyl morpholine hydrochloride in the presence of potassium carbonate. The reaction is carried out in dry acetonitrile at room temperature for several hours. The resulting product is then purified by column chromatography to obtain 2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It also showed anti-inflammatory and anti-oxidant activities in vitro and in vivo.
Propiedades
Nombre del producto |
2-(4-Morpholinyl)-2-oxoethyl 5-(1-naphthyl)-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
Fórmula molecular |
C18H17N3O3S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H17N3O3S/c22-16(21-8-10-23-11-9-21)12-25-18-20-19-17(24-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
Clave InChI |
NICAAAASJZNXKW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269993.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269996.png)
![N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269997.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B269999.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B270000.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B270001.png)
![2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270002.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B270005.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270010.png)
![N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270011.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B270014.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270015.png)